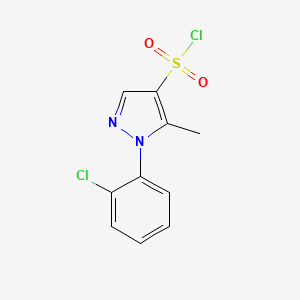

1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride

Beschreibung

1-(2-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is a substituted pyrazole derivative featuring a sulfonyl chloride group at position 4, a 2-chlorophenyl substituent at position 1, and a methyl group at position 3. This compound is a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other pharmacologically relevant molecules. Its structure combines electron-withdrawing (chlorophenyl, sulfonyl chloride) and electron-donating (methyl) groups, influencing its reactivity and stability .

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-5-methylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2S/c1-7-10(17(12,15)16)6-13-14(7)9-5-3-2-4-8(9)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNLWAGQUMKGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Route Overview

The preparation of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride generally proceeds through the following key stages:

- Formation of the substituted pyrazole core with 2-chlorophenyl and 5-methyl substituents.

- Introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring via sulfonation and chlorination steps.

- Purification and characterization of the final sulfonyl chloride product.

Preparation of the Substituted Pyrazole Core

The pyrazole ring bearing the 1-(2-chlorophenyl) and 5-methyl substituents is typically synthesized via condensation and cyclization reactions involving appropriately substituted precursors.

One documented approach involves the condensation of 2-chloroacetophenone with hydrazine derivatives or hydrazine hydrate under controlled conditions to form the pyrazole ring with the 2-chlorophenyl substituent at N-1 and a methyl group at C-5.

For example, related pyrazole derivatives have been prepared by reacting 4-chloroacetophenone with diethyl oxalate in methanol at low temperatures (<10 °C), followed by cyclization to form the pyrazole nucleus.

Alternative methods include the use of substituted hydrazines and β-dicarbonyl compounds or esters to build the pyrazole framework with desired substitution patterns.

Introduction of the Sulfonyl Chloride Group

The critical step in preparing 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is the selective sulfonation of the pyrazole ring at the 4-position, followed by conversion to the sulfonyl chloride.

Sulfonation is commonly achieved using chlorosulfonic acid (ClSO3H), which introduces a sulfonyl chloride group directly onto the aromatic or heteroaromatic ring. For pyrazole derivatives, this reaction is conducted under controlled temperature conditions to avoid overreaction or decomposition.

The sulfonation mechanism involves electrophilic attack by chlorosulfonic acid on the pyrazole ring, forming the sulfonyl chloride substituent at the 4-position.

After sulfonation, the reaction mixture is typically quenched and worked up to isolate the sulfonyl chloride product. Purification methods such as recrystallization or column chromatography are employed to obtain high purity compounds.

Optimization of reaction conditions (temperature, solvent, reaction time) is essential to maximize yield and selectivity. For example, solvents like dichloromethane or 1,2-dichloroethane with controlled cooling have been used successfully for related sulfonyl chloride preparations.

Detailed Experimental Conditions and Yields

While exact experimental details for 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride are limited, analogous compounds provide insight into the preparation parameters:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole core formation | 2-chloroacetophenone + hydrazine hydrate, methanol, <10 °C | ~80-90 | Controlled temperature critical |

| Sulfonation | Chlorosulfonic acid, dichloromethane, 0 to 5 °C | 40-60 | Reaction monitored by TLC, careful quenching |

| Purification | Recrystallization or silica gel chromatography | — | Ensures high purity for downstream use |

In a related system, sulfonyl chloride formation from thiol intermediates using chlorine gas in 1,2-dichloroethane/water at −2 °C yielded 42% product after purification.

The sulfonation step can be sensitive to solvent choice; for example, acetic acid/water mixtures may lead to poor solubility and reaction control, whereas chlorinated solvents provide better outcomes.

Research Findings and Analytical Data

The sulfonyl chloride group imparts strong electrophilic character, making the compound reactive towards nucleophiles for further functionalization.

Characterization of related pyrazole sulfonyl chlorides includes:

NMR Spectroscopy: Typical aromatic proton signals in the 7.5–8.5 ppm range, carbon signals consistent with pyrazole and aryl carbons.

IR Spectroscopy: Strong absorption bands near 1350-1400 cm⁻¹ and 1150-1300 cm⁻¹ corresponding to sulfonyl chloride S=O and S–Cl stretching vibrations.

Melting Points: Usually in the range of 110–130 °C for sulfonyl chloride derivatives, confirming purity and identity.

Analyse Chemischer Reaktionen

1-(2-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Electrophilic aromatic substitution: The chlorophenyl group can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation.

Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a thiol group using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases (e.g., triethylamine), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and substituted pyrazoles.

Wissenschaftliche Forschungsanwendungen

The compound 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1293218-43-5) is a versatile small molecule scaffold with significant applications in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its scientific research applications, supported by data tables and insights from verified sources.

Medicinal Chemistry

This compound serves as an important building block in the synthesis of various pharmaceuticals. Its sulfonyl chloride group is particularly useful for:

- Formation of Sulfonamides : The sulfonyl chloride can react with amines to form sulfonamides, which are vital in drug development due to their antibacterial and anti-inflammatory properties.

| Reaction Type | Example Product | Application |

|---|---|---|

| Sulfonamide Formation | Sulfanilamide | Antibacterial agent |

| Coupling Reactions | Various derivatives | Targeted drug design |

Agrochemicals

In the field of agrochemicals, this compound has been investigated for its potential use as a herbicide or pesticide. The chlorophenyl moiety enhances its activity against specific pests and weeds.

- Mechanism of Action : The compound may inhibit certain enzymes or disrupt metabolic pathways in target organisms.

| Application Type | Target Organism | Mechanism |

|---|---|---|

| Herbicide | Broadleaf weeds | Enzyme inhibition |

| Pesticide | Insect pests | Metabolic disruption |

Material Science

Recent studies have explored the use of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride in developing advanced materials, such as polymers with specific thermal and mechanical properties.

- Polymer Synthesis : The compound can be utilized to create cross-linked structures that enhance material strength.

| Material Type | Property Enhanced | Application |

|---|---|---|

| Thermosetting Polymers | Heat resistance | Electronics |

| Coatings | Durability | Protective coatings |

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of novel sulfonamide derivatives from 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride. These derivatives exhibited significant antibacterial activity against Gram-positive bacteria, showcasing the compound's utility in medicinal chemistry.

Case Study 2: Agrochemical Development

Research focused on the herbicidal properties of this compound revealed its effectiveness against several weed species. Field trials indicated a reduction in weed biomass by over 70%, highlighting its potential as a selective herbicide.

Wirkmechanismus

The mechanism of action of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrazole Derivatives

The following analysis compares the target compound with analogous pyrazole-based sulfonyl chlorides and related derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Group Comparisons

*Calculated based on formula C₁₀H₈Cl₂N₂O₂S.

†Calculated from CAS data in .

‡Estimated from molecular formula C₁₃H₉ClF₃N₂OS.

§From .

Key Observations:

- Reactivity : The target compound’s sulfonyl chloride group enables nucleophilic substitution (e.g., with amines to form sulfonamides), contrasting with sulfonamides () and sulfonic acids (), which are less reactive but more stable .

- Substituent Effects :

- The ortho-chlorine in the target compound induces steric hindrance and electronic effects, reducing rotational freedom compared to para-substituted analogs (e.g., ’s 4-chloro-2-fluorophenyl derivative) .

- Trifluoromethyl groups () enhance lipophilicity and metabolic stability, whereas methyl groups (Target, ) offer simpler synthetic pathways .

Biologische Aktivität

1-(2-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1293218-43-5) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrazole ring with a chlorophenyl group and a sulfonyl chloride moiety, which contributes to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 245.70 g/mol.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazole compounds, including derivatives similar to 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride, against several bacterial strains. The results indicated that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Staphylococcus epidermidis |

| 7b | 0.23 | E. coli |

| 10 | 0.30 | Klebsiella pneumoniae |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been documented extensively. A series of studies have reported that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from the pyrazole nucleus showed up to 85% inhibition of TNF-α at concentrations around , comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | % Inhibition of TNF-α | Concentration (μM) |

|---|---|---|

| Compound A | 76% | 1 |

| Compound B | 85% | 10 |

| Compound C | 61% | 10 |

The biological activity of pyrazole derivatives is often attributed to their ability to interact with various molecular targets. For instance, some studies suggest that these compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process . Additionally, the release of calcium from the endoplasmic reticulum in neuronal cells has been observed, indicating potential neuropharmacological effects .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:

- Anti-tubercular Activity : A study evaluated the anti-tubercular properties of synthesized pyrazoles against Mycobacterium tuberculosis. Compounds were tested at concentrations as low as , showing promising inhibition rates compared to standard treatments .

- Insecticidal Activity : Some derivatives have been tested for insecticidal properties against pests like Mythimna separata. The compound IVc exhibited larvicidal activity comparable to established insecticides at lower concentrations .

Q & A

Q. Table 1: Crystallographic Parameters (SC-XRD)

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | 0.081 | |

| C–S Bond Length | 1.76 Å | |

| Dihedral Angle (Pyrazole-Phenyl) | 12° |

Q. Table 2: Reaction Optimization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Anhydrous DMF, 0°C | 75 | 99.2 |

| Wet THF, RT | 42 | 87.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.